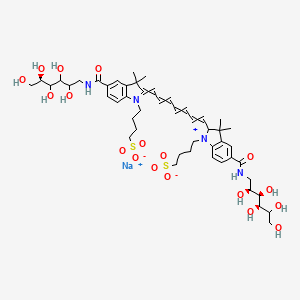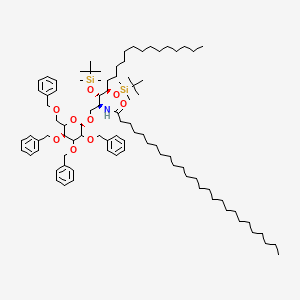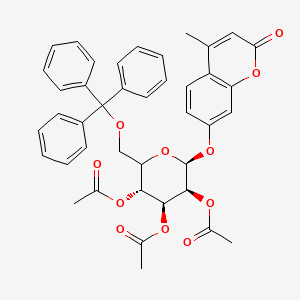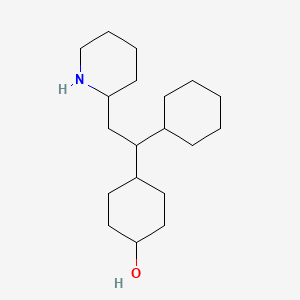
trans-Hydroxy Perhexiline(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of "Trans-Hydroxy Perhexiline" involves the metabolic transformation of perhexiline through hepatic oxidation, producing several metabolites including cis- and trans-hydroxyperhexiline. This process is influenced by the polymorphism of the cytochrome P450 2D6 isoform (CYP2D6), which dictates the rate at which perhexiline is metabolized and, consequently, its therapeutic efficacy and risk of toxicity (Davies et al., 2006).
Molecular Structure Analysis
The molecular structure of "Trans-Hydroxy Perhexiline" and its diastereomers has been elucidated through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). These studies have demonstrated the presence of distinct diastereomeric pairs, with one form predominating in the majority of patient samples (Beck et al., 2004).
Chemical Reactions and Properties
The metabolic pathway of perhexiline involves hydroxylation reactions leading to the formation of hydroxyperhexiline isomers. The rate of these reactions is crucial for determining the drug's pharmacokinetics and potential for toxicity. The polymorphic nature of CYP2D6 significantly influences these metabolic reactions, affecting the drug's safety and efficacy (Cooper et al., 1986).
Physical Properties Analysis
The physical properties of "Trans-Hydroxy Perhexiline" and its diastereomers, such as solubility and stability, are critical for its pharmacokinetic profile. These properties are investigated to optimize the compound's therapeutic potential and minimize adverse effects. The diastereomeric mixture's characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its clinical application (Zhang et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological molecules, are fundamental for understanding the pharmacological and toxicological effects of "Trans-Hydroxy Perhexiline." Studies on its interaction with cytochrome P450 enzymes and other components of the metabolic system provide insight into its mechanism of action and the risk of adverse effects associated with its use (Decolin et al., 1986).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism :
- Beck et al. (2004) developed a method for the quantitative determination of perhexiline and its hydroxylated metabolites, including cis- and trans-hydroxyperhexiline, in human plasma. They found that trans-hydroxyperhexiline could be detected in patients not forming the cis metabolite, suggesting its presence as a significant metabolite (Beck et al., 2004).
- Davies et al. (2006) described a method for quantifying perhexiline and its hydroxy metabolites in plasma and urine, which is crucial for understanding the drug's metabolism and excretion (Davies et al., 2006).
- Gould, Amoah, and Parke (1986) studied the stereoselective pharmacokinetics of perhexiline, noting the differential metabolism and elimination of its enantiomers, which leads to the formation of hydroxyperhexiline (Gould, Amoah, & Parke, 1986).
Therapeutic Drug Monitoring :
- The determination of perhexiline and its metabolites in human plasma is essential for optimizing its efficacy and minimizing toxicity risks, as discussed in studies by Zhang et al. (2009) and Westley, Licari, and Sallustio (2015) (Zhang et al., 2009); (Westley, Licari, & Sallustio, 2015).
Clinical Application in Angina Pectoris :
- Perhexiline, by its mechanism of action, is used in the treatment of refractory angina, as indicated by Kennedy, Unger, and Horowitz (1996). They highlighted its potential role in shifting cardiac metabolism from fatty acid to carbohydrate utilization (Kennedy, Unger, & Horowitz, 1996).
- Sheikh et al. (2014) reported on the interaction of terbinafine (an anti-fungal agent) with perhexiline, demonstrating the complexity of its pharmacokinetics and potential drug interactions (Sheikh et al., 2014).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of trans-Hydroxy Perhexiline(Mixture of Diastereomers) from the available resources.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of research or use of trans-Hydroxy Perhexiline(Mixture of Diastereomers) from the available resources.
Please note that this information is based on the available resources and there might be more recent studies or data related to trans-Hydroxy Perhexiline(Mixture of Diastereomers) that are not included in this analysis.
Propiedades
IUPAC Name |
4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRYNPJLZCKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198137 |
Source


|
| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol | |
CAS RN |
917877-74-8 |
Source


|
| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


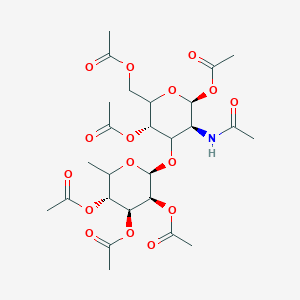
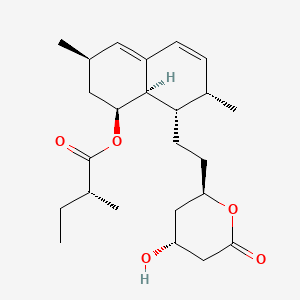
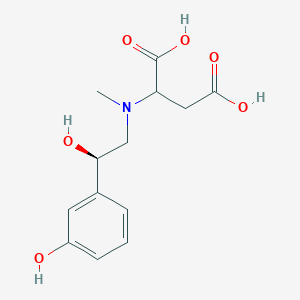
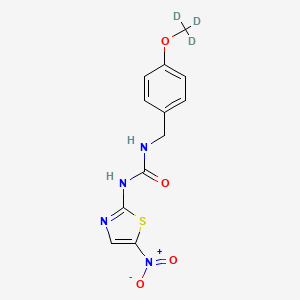
![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)
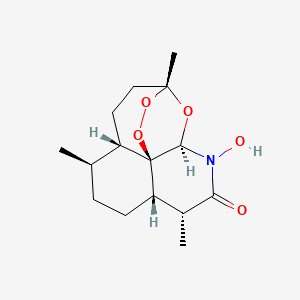
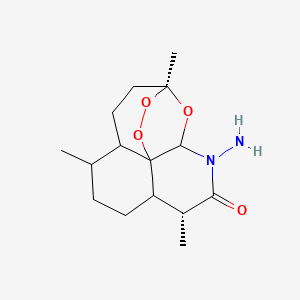
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)
